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molecular formula C10H15NO B8740604 (5-(tert-Butyl)pyridin-3-yl)methanol

(5-(tert-Butyl)pyridin-3-yl)methanol

Cat. No. B8740604
M. Wt: 165.23 g/mol
InChI Key: OTVXJQHZQOKMQN-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

3-tert-butyl-5-((triisopropylsilyloxy)methyl)pyridine (0.7 g, 2.637 mmol) was dissolved in HCl in methanol (42 mL, 1.25M, 52.73 mmol) at room temperature and stirred for overnight. The solvent was removed under vacuum, dissolved in chloroform and washed with saturated aqueous Na2CO3. The resulting organic solvent was dried, concentrated to give a residue which was purified by flash column chromatography to give pure (5-tert-butylpyridin-3-yl)methanol (0.2 g). 1H NMR (CDCl3): d: 1.280 (s, 9H), 4.663 (s, 2H), 7.730 (s, 1H), 8.225 (s, 1H), 8.368 (s, 1H).
Name
3-tert-butyl-5-((triisopropylsilyloxy)methyl)pyridine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[N:7][CH:8]=[C:9]([CH2:11][O:12][Si](C(C)C)(C(C)C)C(C)C)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].CO>Cl>[C:1]([C:5]1[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[N:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
3-tert-butyl-5-((triisopropylsilyloxy)methyl)pyridine
Quantity
0.7 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=NC=C(C1)CO[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
42 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
WASH
Type
WASH
Details
washed with saturated aqueous Na2CO3
CUSTOM
Type
CUSTOM
Details
The resulting organic solvent was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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